molecular formula C17H17N3O B2864356 N-(1-Cyanocyclopentyl)-2-methylquinoline-8-carboxamide CAS No. 1436051-16-9

N-(1-Cyanocyclopentyl)-2-methylquinoline-8-carboxamide

Cat. No.: B2864356
CAS No.: 1436051-16-9
M. Wt: 279.343
InChI Key: MLEKUSYGXDMGCV-UHFFFAOYSA-N
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Description

N-(1-Cyanocyclopentyl)-2-methylquinoline-8-carboxamide: is a chemical compound with a unique structure that combines a quinoline core with a cyanocyclopentyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-Cyanocyclopentyl)-2-methylquinoline-8-carboxamide typically involves the reaction of 1-aminocyclopentane carbonitrile with 2-methylquinoline-8-carboxylic acid. The reaction is carried out under controlled conditions, often using a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions: N-(1-Cyanocyclopentyl)-2-methylquinoline-8-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of N-(1-Cyanocyclopentyl)-2-methylquinoline-8-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: N-(1-Cyanocyclopentyl)-2-methylquinoline-8-carboxamide stands out due to its quinoline core, which imparts unique chemical and biological properties. This makes it distinct from other similar compounds that may lack the quinoline structure and, consequently, the same range of applications .

Properties

IUPAC Name

N-(1-cyanocyclopentyl)-2-methylquinoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O/c1-12-7-8-13-5-4-6-14(15(13)19-12)16(21)20-17(11-18)9-2-3-10-17/h4-8H,2-3,9-10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLEKUSYGXDMGCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2C(=O)NC3(CCCC3)C#N)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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